![molecular formula C18H18O6S B12590084 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid CAS No. 875935-93-6](/img/structure/B12590084.png)
2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid involves the reaction of 4-methyl-2,1-phenylene with sulfur and acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-{1,2-Phenylenebis(methylene)}bis(sulfanediyl)dibenzoic acid: Similar structure but different substituent positions.
2,2’-{2,4,6-Trimethyl-1,3-phenylene}bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups, affecting its reactivity and properties.
2,2’-{1,4-Phenylenebis(methylene)}bis(sulfanediyl)dinicotinic acid: Different central benzene ring position, leading to distinct structural and functional properties.
Uniqueness
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is unique due to its specific structural arrangement, which allows for the formation of diverse metal-organic frameworks and coordination polymers. This flexibility makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
875935-93-6 |
|---|---|
Fórmula molecular |
C18H18O6S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[2-[2-(carboxymethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C18H18O6S/c1-11-3-5-13(23-9-17(19)20)15(7-11)25-16-8-12(2)4-6-14(16)24-10-18(21)22/h3-8H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
XGQYCYWZENFFIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)O)SC2=C(C=CC(=C2)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



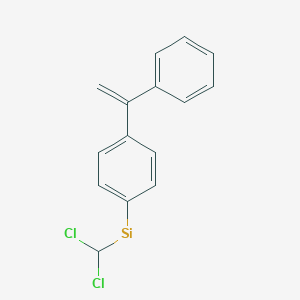
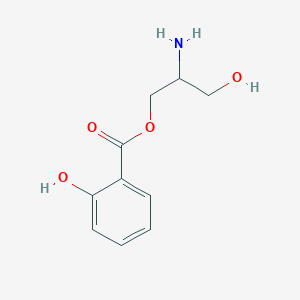
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
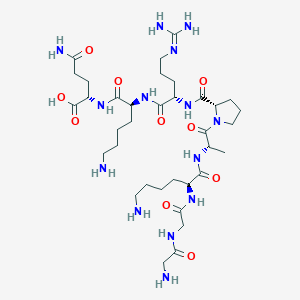

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
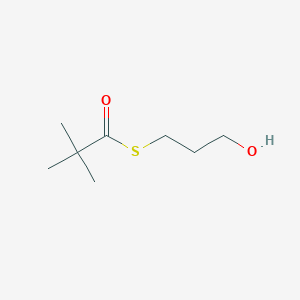
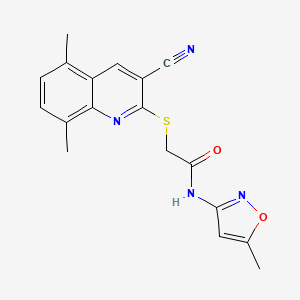
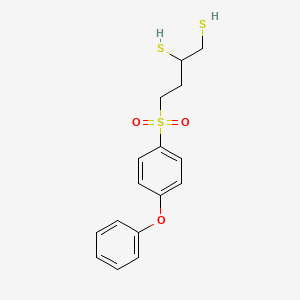
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
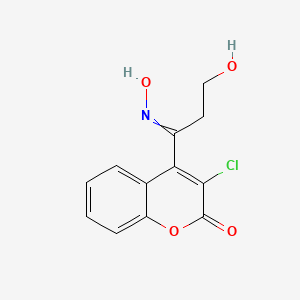
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
